(4-Methoxy-2-nitrophenyl)methanamine: Technical Profile & Synthesis Guide
This guide provides an in-depth technical analysis of (4-Methoxy-2-nitrophenyl)methanamine , a critical intermediate in the design of photocleavable protecting groups (PPGs) and "caged" bioactive molecules. Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of (4-Methoxy-2-nitrophenyl)methanamine , a critical intermediate in the design of photocleavable protecting groups (PPGs) and "caged" bioactive molecules.
Executive Summary
(4-Methoxy-2-nitrophenyl)methanamine (also known as 4-Methoxy-2-nitrobenzylamine ) is a specialized benzylamine derivative characterized by an ortho-nitro group and a para-methoxy substituent on the phenyl ring. This specific substitution pattern renders the molecule highly valuable in chemical biology and organic synthesis.[1]
Its primary utility lies in the photolability of the 2-nitrobenzyl scaffold. The addition of the electron-donating methoxy group at the 4-position red-shifts the absorption maximum (
), allowing for photocleavage at longer wavelengths (~350–365 nm) compared to the unsubstituted parent compound. This property is essential for biological applications where deep UV light (<300 nm) causes cellular damage.
HCl Salt: Soluble in water, MeOH, DMSO. Free Base: Soluble in DCM, EtOAc, THF.
pKa (Conjugate Acid)
~9.2 (Estimated, typical for benzylamines)
Storage Conditions
Protect from light , store at -20°C, under inert atmosphere (Ar/N).
Structural Significance
The molecule features a "push-pull" electronic system:
Nitro Group (
at C2): The electron-withdrawing group essential for the Norrish Type II photochemical rearrangement.
Methoxy Group (
at C4): An electron-donating group (EDG) that stabilizes the excited state and shifts the absorption spectrum towards the near-UV/visible region, enhancing quantum yield for photocleavage in biological media.
Synthetic Pathways[3][4][5]
Synthesizing (4-Methoxy-2-nitrophenyl)methanamine requires careful selection of reagents to avoid reducing the sensitive nitro group. Two robust pathways are recommended: Gabriel Synthesis (Method A) for high purity, and Nitrile Reduction (Method B) for direct access.
Method A: Gabriel Synthesis (Recommended for Purity)
This method avoids over-reduction of the nitro group, a common risk when using metal hydrides.
Reflux for 2–4 hours (Monitor by TLC; avoid prolonged heating to prevent nitro reduction).
Quench: Carefully add MeOH, then 10% HCl. Reflux for 30 mins to break the boron-amine complex.[2]
Workup: Basify with NaOH to pH >10, extract with DCM.
Visualization: Synthetic Logic Flow
Figure 1: Comparison of Gabriel Synthesis (Method A) and Borane Reduction (Method B) pathways.
Reactivity & Applications
Photocleavable Linkers (The "Caging" Mechanism)
The amine group allows this molecule to be coupled with carboxylic acids (via amide bonds) or activated carbonates (via carbamates). Upon irradiation with UV light (350–365 nm), the Norrish Type II mechanism triggers an intramolecular rearrangement, cleaving the bond and releasing the "caged" substrate.
Mechanism:
Excitation: Photon absorption excites the nitro group.
H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen.
Rearrangement: Formation of an aci-nitro intermediate.[3]
Collapse: Hydrolysis yields the free amine/amide and a nitroso-benzaldehyde byproduct.
Solid-Phase Peptide Synthesis (SPPS)
In peptide chemistry, this amine is used to introduce backbone protection .
Problem: Aggregation of hydrophobic peptides during synthesis leads to truncated sequences.
Solution: Incorporating the 4-methoxy-2-nitrobenzyl group on the peptide backbone amide nitrogen (Hmb strategy variant) disrupts hydrogen bonding, improving solubility.
Removal: Post-synthesis irradiation removes the group quantitatively.
Caged Neurotransmitters
Researchers use this amine to synthesize caged Glutamate or GABA . The amine is coupled to the gamma-carboxylate of glutamate.
Experiment: The caged neurotransmitter is biologically inert.
Activation: A laser pulse (flash photolysis) releases the active neurotransmitter at a precise synapse, allowing for millisecond-resolution mapping of neural circuits.
Experimental Protocol: Handling & Storage
Critical Warning: All manipulations involving the final product must be performed under amber light or in low-light conditions to prevent premature photocleavage.
Preparation of HCl Salt (for Long-Term Stability)
The free base amine is prone to oxidation and degradation. Conversion to the hydrochloride salt is recommended for storage.
Dissolve the crude amine oil in a minimal amount of anhydrous Methanol.
Cool to 0°C in an ice bath.
Add 1.2 equivalents of HCl (4M in Dioxane) dropwise with stirring.
Add cold Diethyl Ether until a precipitate forms.
Filter the yellow solid, wash with cold Ether, and dry under high vacuum.
Yield: Typically >85% from crude oil.
References
Synthesis of Nitrobenzylamines: Meanwell, N. A., et al. (1993). "Inhibitors of Glycinamide Ribonucleotide Transformylase." Journal of Medicinal Chemistry, 36(21), 3251–3264. Link
Photocleavable Peptide Protection: Johnson, T., et al. (2006). "Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides." Chemical Communications, (44), 4615-4617. Link
Mechanism of Photocleavage: Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link
Caged Compounds in Neuroscience: Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods, 4, 619–628. Link
(4-Methoxy-2-nitrophenyl)methanamine is a specialized aromatic amine intermediate primarily utilized in the synthesis of photocleavable protecting groups (PPGs) and "caged" bioactive molecules. Unlike simple benzylamines, the presence of the ortho-nitro group combined with the para-methoxy substituent imparts unique photochemical properties.
The 4-methoxy substituent acts as an auxochrome, red-shifting the absorption maximum of the nitrobenzyl chromophore. This allows for photolytic cleavage at longer wavelengths (λ > 350 nm) compared to unsubstituted 2-nitrobenzyl systems, significantly reducing UV-induced damage to biological substrates during "uncaging" experiments. Consequently, this compound is a critical scaffold in chemical biology, drug delivery systems, and solid-phase peptide synthesis (SPPS).
Part 2: Hazard Identification & Mechanistic Toxicology
Mechanistic Hazard Analysis
While formal toxicological data for this specific isomer is limited, its hazard profile is derived from structure-activity relationships (SAR) of analogous benzylamines and nitro-aromatics.
Basicity & Corrosivity (Amine Function): The primary benzylic amine is moderately basic (estimated pKa ~9.0–9.5). Upon contact with mucosal membranes or skin, it protonates, generating hydroxide ions locally. This results in saponification of membrane lipids and protein denaturation, leading to severe irritation or potential chemical burns (Skin Irrit. 2 or Corr. 1B).
Metabolic Toxicity (Nitro Group): The nitro group (-NO₂) is susceptible to enzymatic reduction (e.g., by nitroreductases), potentially generating reactive nitroso or hydroxylamine intermediates. These species can induce methemoglobinemia (oxidation of hemoglobin Fe²⁺ to Fe³⁺) or form DNA adducts, though this risk is generally lower in laboratory-scale handling compared to industrial exposure.
Photochemical Reactivity: The compound is designed to be photolabile. Unintentional exposure to ambient UV/blue light can trigger decomposition into nitroso-aldehydes, contaminating the sample and altering its toxicological properties.
GHS Classification (Self-Validating)
Based on Read-Across from 4-Methoxybenzylamine and 2-Nitrobenzylamine:
Hazard Class
Category
Hazard Statement
Signal Word
Skin Corrosion/Irritation
Cat. 2 (Warning)
H315: Causes skin irritation.
WARNING
Serious Eye Damage/Irritation
Cat. 2A (Warning)
H319: Causes serious eye irritation.
WARNING
STOT - Single Exposure
Cat. 3 (Warning)
H335: May cause respiratory irritation.
WARNING
Acute Toxicity (Oral)
Cat. 4 (Warning)
H302: Harmful if swallowed.
WARNING
Critical Note: If handling the Free Base (liquid or low-melting solid), treat as Potential Corrosive (Cat 1B) due to higher effective pH than the Hydrochloride salt.
Part 3: Handling, Storage & Stability
The "Dark Room" Protocol (Light Sensitivity)
The defining feature of this molecule is its photolability. Standard laboratory lighting (fluorescent tubes) emits sufficient UV/blue light to degrade the compound over time.
Storage: Must be stored in Amber Glass Vials wrapped in aluminum foil.
Handling: Perform weighing and synthesis in a hood with UV-filtered lighting (yellow light) or reduced ambient light.
Temperature: Store at 2–8°C (Refrigerator) to retard thermal oxidation of the amine.
Incompatibility Matrix
Oxidizing Agents: High risk. Reaction with peroxides or permanganates can be violent, oxidizing the amine to an oxime or nitro compound.
Acids: Exothermic reaction. Will form the corresponding salt (e.g., Hydrochloride CAS 67567-35-5).
Acid Chlorides/Anhydrides: Rapid acylation. This is the primary synthetic utility (forming the amide linkage) but is hazardous if uncontrolled.
Part 4: Emergency Response & First Aid
Self-Validating Decontamination Logic
Scenario: Skin Contact
Immediate Flush: The amine is lipophilic enough to penetrate but water-soluble enough to wash away. Flush with water for 15 minutes.
pH Neutralization: Do NOT use vinegar or acids to neutralize on skin (exothermic risk). Use mild soap (surfactant) to emulsify and remove the organic residue.
Observation: If redness persists >1 hour, the stratum corneum is compromised. Seek medical attention.
Scenario: Eye Contact
Irrigation: Isotonic saline is preferred; tap water is acceptable. Hold eyelids open.
Mechanism Check: The basicity causes immediate saponification of the corneal epithelium. Time is tissue. Immediate irrigation prevents permanent opacity.
Part 5: Synthesis & Application Workflow
Synthesis Pathway
The synthesis typically proceeds via the reduction of the corresponding aldehyde or nitrile. The Reductive Amination of 4-methoxy-2-nitrobenzaldehyde is the most common route.
Reaction Scheme:
Precursor: 4-Methoxy-2-nitrobenzaldehyde.
Reagents: Ammonium Formate / Pd-C (Catalytic Transfer Hydrogenation) OR NaBH₄ / NH₃.
Critical Control: The nitro group is sensitive to hydrogenation. Selective reduction of the imine (formed from aldehyde + ammonia) without reducing the nitro group requires careful catalyst selection (e.g., NaBH₄ is preferred over H₂/Pd which reduces -NO₂ to -NH₂).
Application: Photocleavable Linker Strategy
The amine reacts with a carboxylic acid (drug/peptide) to form a photocleavable amide . Upon irradiation (365 nm), the ortho-nitro group abstracts a benzylic hydrogen, rearranging to a nitroso-hemiacetal, which collapses to release the free amide/drug.
Workflow Visualization
Figure 1: Synthesis and application workflow of (4-Methoxy-2-nitrophenyl)methanamine as a photocleavable protecting group scaffold.
Part 6: Physical & Chemical Properties
Property
Value
Note
Appearance
Yellow to Orange Crystalline Solid
Color due to nitro-aromatic conjugation.
Melting Point
117–119 °C (Free Base)
Varies by purity; HCl salt melts higher (~240°C dec).
Solubility
Soluble in DMSO, DMF, Methanol.
Limited solubility in water (Free base); High (HCl salt).
pKa (Conjugate Acid)
~9.2 (Estimated)
Typical for benzylamines; lowered slightly by -NO₂.
Absorption Max (λmax)
~340–350 nm
Tail extends to 400 nm (visible violet).
Part 7: References
Guidechem. (2024). 1-(4-Methoxy-2-nitrophenyl)methanamine CAS 67567-41-3 Details and Properties. Link
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxybenzylamine (Analogous Hazard Data). Link
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Link
ABCR GmbH. (2024). Product Sheet: 4-Methoxy-2-nitrobenzylamine hydrochloride. Link
PubChem. (2025). Compound Summary: 4-Methoxy-2-nitroaniline (Structural Analog for Toxicity). Link
Foundational
FTIR absorption peaks of 4-Methoxy-2-nitrobenzylamine
An In-depth Technical Guide to the FTIR Absorption Peaks of 4-Methoxy-2-nitrobenzylamine Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-Methoxy-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the FTIR Absorption Peaks of 4-Methoxy-2-nitrobenzylamine
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-Methoxy-2-nitrobenzylamine. Intended for researchers, scientists, and professionals in drug development, this document elucidates the characteristic vibrational frequencies of the molecule's key functional groups. By dissecting the molecular structure and correlating it with expected spectral features, this guide serves as an essential resource for structural confirmation, quality control, and analytical method development. The narrative combines theoretical principles with practical, field-proven insights, including a detailed experimental protocol for acquiring high-quality spectral data.
Introduction: The Role of FTIR in Molecular Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, it selectively absorbs energy at frequencies that correspond to its natural vibrational frequencies, such as the stretching and bending of covalent bonds.[2] The resulting FTIR spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present within a sample.[3][4]
For a multifunctional compound like 4-Methoxy-2-nitrobenzylamine, FTIR is an indispensable tool. Its structure combines a primary amine, an aromatic nitro group, and a methoxy ether on a substituted benzene ring. Each of these moieties gives rise to distinct and identifiable absorption bands. This guide will systematically deconstruct the expected FTIR spectrum of 4-Methoxy-2-nitrobenzylamine, providing the theoretical basis for peak assignments and the practical knowledge to verify its structure experimentally.
Molecular Structure and Predicted Vibrational Modes
To interpret the FTIR spectrum, we must first analyze the constituent functional groups of 4-Methoxy-2-nitrobenzylamine. The causality behind its spectrum is rooted in the vibrations of these specific groups.
Primary Amine (-CH₂NH₂): The amine group is characterized by the N-H and C-N bonds, which have distinct stretching and bending vibrations.
Aromatic Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and possesses a large dipole moment. This results in some of the most intense and diagnostically useful peaks in the spectrum.[1][5]
Methoxy Group (-OCH₃): The ether linkage and the methyl C-H bonds provide characteristic absorptions.
1,2,4-Trisubstituted Benzene Ring: The aromatic ring itself has C-H and C=C stretching modes, as well as out-of-plane bending vibrations that are indicative of its substitution pattern.
The interplay of these groups, including electronic effects like resonance and induction, will influence the precise position and intensity of the absorption peaks.
In-Depth Analysis of Key FTIR Absorption Peaks
The following sections detail the expected wavenumber regions for the key vibrational modes of 4-Methoxy-2-nitrobenzylamine.
N-H Vibrations (Primary Amine)
The primary amine (R-NH₂) is readily identified by its N-H stretching vibrations.
Asymmetric & Symmetric N-H Stretch: Primary amines exhibit two distinct bands in the 3500-3250 cm⁻¹ region.[6][7] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is from the symmetric stretch.[8][9] These peaks are typically weaker and sharper than the broad O-H stretch of alcohols.[8]
N-H Bending (Scissoring): A moderate to strong absorption resulting from the scissoring motion of the -NH₂ group is expected in the 1650-1580 cm⁻¹ range.[8] This peak can sometimes be mistaken for a C=C aromatic stretch, so careful analysis of the full spectrum is required.
N-H Wagging: A broad, often strong band due to out-of-plane N-H wagging can be observed between 910 cm⁻¹ and 665 cm⁻¹.[8]
NO₂ Vibrations (Aromatic Nitro Group)
The nitro group provides two of the most characteristic absorptions in the entire spectrum, distinguished by their high intensity.[1][5]
Asymmetric NO₂ Stretch (ν_as): A very strong band is expected in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[1][10] This absorption is due to the two N-O bonds stretching out of phase.
Symmetric NO₂ Stretch (ν_s): A second strong band appears in the 1360-1290 cm⁻¹ region, corresponding to the in-phase stretching of the N-O bonds.[1][10] The presence of this strong two-band pattern is a reliable indicator of a nitro group.[5]
C-O and C-H Vibrations (Methoxy Group)
The methoxy substituent (-OCH₃) introduces both ether and aliphatic C-H vibrations.
Asymmetric C-O-C Stretch: Aromatic ethers display a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹.[11]
Symmetric C-O-C Stretch: A second, typically less intense, symmetric stretching band is expected near 1040 cm⁻¹.[11]
Aliphatic C-H Stretch: The methyl group's C-H bonds will produce stretching vibrations in the 2960-2850 cm⁻¹ region.[11] A specific weak band for the methoxy group can sometimes be seen around 2860–2800 cm⁻¹.[12]
Aromatic Ring Vibrations
The benzene ring itself gives rise to several characteristic absorptions.
Aromatic C-H Stretch: These absorptions occur at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11]
Aromatic C=C Stretch: A series of medium-to-weak bands from the stretching of the carbon-carbon double bonds in the aromatic ring are found in the 1600-1450 cm⁻¹ region.[2]
C-H Out-of-Plane (OOP) Bending: The region below 900 cm⁻¹ contains C-H bending vibrations that are highly diagnostic of the ring's substitution pattern. For a 1,2,4-trisubstituted ring, strong bands are expected in the 900-800 cm⁻¹ range.
Data Presentation: Summary of Expected FTIR Peaks
The following table summarizes the quantitative data for the predicted .
Functional Group
Vibration Type
Expected Wavenumber (cm⁻¹)
Intensity
Primary Amine
Asymmetric & Symmetric N-H Stretch
3500 - 3250 (two bands)
Medium, Sharp
N-H Bend (Scissoring)
1650 - 1580
Medium to Strong
C-N Stretch
1335 - 1250
Medium
N-H Wag
910 - 665
Medium to Strong, Broad
Nitro Group
Asymmetric NO₂ Stretch
1550 - 1475
Very Strong
Symmetric NO₂ Stretch
1360 - 1290
Strong
Methoxy Group
Aliphatic C-H Stretch
2960 - 2850
Medium to Weak
Asymmetric C-O-C Stretch
~1250
Strong
Symmetric C-O-C Stretch
~1040
Medium
Aromatic Ring
Aromatic C-H Stretch
3100 - 3000
Weak to Medium
C=C Ring Stretch
1600 - 1450 (multiple bands)
Medium to Weak
C-H Out-of-Plane Bend
900 - 800
Strong
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol describes the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and robust method for analyzing solid powder samples.
Instrumentation
Spectrometer: A Fourier-Transform Infrared spectrometer.
Accessory: A single-reflection ATR accessory (e.g., with a diamond or zinc selenide crystal).
Software: Instrument control and data analysis software.
Step-by-Step Methodology
Instrument Preparation & Background Collection:
Rationale: This step is critical to account for and remove interfering signals from the atmosphere (CO₂, H₂O) and the ATR crystal itself, ensuring that the final spectrum is only of the sample.[13]
Procedure:
Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe dampened with a volatile solvent like isopropanol to clean the crystal, then allow it to fully evaporate.
With the clean, empty ATR accessory in place, collect a background spectrum. A typical setting is co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[11][13]
Sample Application:
Rationale: Proper sample contact with the ATR crystal is paramount for achieving a strong, high-quality signal. Insufficient contact results in weak and distorted peaks.
Procedure:
Place a small amount of the 4-Methoxy-2-nitrobenzylamine powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
Lower the ATR press arm and apply consistent pressure to force the solid sample into intimate contact with the crystal. Most modern ATR accessories have a slip-clutch or click-stop mechanism to ensure reproducible pressure.
Spectrum Acquisition:
Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner and more easily interpretable spectrum.[11]
Procedure:
Using the same acquisition parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Cleaning and Post-Analysis:
Rationale: Thorough cleaning prevents cross-contamination between samples.
Procedure:
Retract the press arm and remove the bulk of the sample powder with a spatula or wipe.
Clean the ATR crystal surface thoroughly with a solvent-dampened, lint-free wipe until no residue remains.
Analyze the collected spectrum, labeling the major peaks according to the assignments in Section 4.
Visualization of Molecular Structure and Key Vibrations
The following diagram illustrates the molecular structure of 4-Methoxy-2-nitrobenzylamine and highlights the key functional groups responsible for its characteristic FTIR signature.
Biological Activity of (4-Methoxy-2-nitrophenyl)methanamine Analogs: A Guide for Drug Discovery Professionals
An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract: The (4-Methoxy-2-nitrophenyl)methanamine scaffold represents a privileged chemical structure in medicinal chemistry, serving as a fo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract: The (4-Methoxy-2-nitrophenyl)methanamine scaffold represents a privileged chemical structure in medicinal chemistry, serving as a foundational element for the synthesis of novel therapeutic agents. The strategic placement of a methoxy group at the 4-position and a nitro group at the 2-position creates a unique electronic and steric environment, rendering its analogs active across a spectrum of biological targets. This guide provides an in-depth analysis of this chemical class, focusing on synthetic strategies, prominent biological activities including anticancer and antimicrobial effects, and the underlying mechanisms of action. We will explore detailed experimental protocols for evaluating these activities and synthesize structure-activity relationship (SAR) insights to inform future drug design efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The (4-Methoxy-2-nitrophenyl)methanamine Scaffold: A Structural Overview
The core of the matter is the substituted aniline derivative, 4-Methoxy-2-nitroaniline, which serves as a critical intermediate in the synthesis of pharmaceuticals, dyes, and pigments.[1] The biological potential of its methanamine analogs stems from the interplay of its key functional groups. The methoxy (-OCH₃) group, an electron-donating group, often enhances the lipophilicity of a molecule, which can be crucial for membrane permeability and ligand-protein binding.[2][3] Conversely, the ortho-positioned nitro (-NO₂) group is strongly electron-withdrawing and has been shown to be a critical feature in various bioactive molecules, including those with antileishmanial, antitrypanosomal, and anticancer properties.[4][5] This electronic dichotomy makes the scaffold a versatile platform for interacting with diverse biological targets.[1] This guide synthesizes findings to provide a comparative analysis of these derivatives, with a primary focus on their anticancer and antimicrobial potential.
Synthetic Pathways to (4-Methoxy-2-nitrophenyl)methanamine Analogs
The synthesis of this class of compounds typically begins with the commercially available 4-methoxy-2-nitroaniline. The generation of diverse analogs hinges on the modification of the aniline amine to a methanamine and subsequent functionalization. A common strategy involves the acetylation of the aniline followed by reduction and further reactions.
General Synthetic Workflow
The following diagram outlines a representative pathway for the synthesis of N-substituted (4-Methoxy-2-nitrophenyl)methanamine analogs.
Caption: General workflow for synthesizing target analogs.
Example Protocol: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide
This protocol is adapted from a validated synthesis and serves as a foundational step for producing the precursor to methanamine analogs.[6] The causality behind this initial step is to protect the amine with an acetyl group, which can then be reduced in a subsequent step to form the desired methanamine backbone.
Reaction Initiation: To the stirred solution, add acetic anhydride (e.g., 2.46 g, 24 mmol) at room temperature.
Incubation: Allow the reaction to proceed for 18 hours with continuous stirring. The progress can be monitored by Thin Layer Chromatography (TLC).
Workup: Dry the reaction mixture under vacuum to remove the solvent.
Purification: Purify the resulting residue, N-(4-methoxy-2-nitrophenyl)acetamide, by recrystallization from an aqueous solution to yield the final product.[6]
Prominent Biological Activities
While direct studies on (4-Methoxy-2-nitrophenyl)methanamine itself are limited in public literature, the broader class of compounds derived from the 4-methoxy-2-nitroaniline scaffold demonstrates significant biological promise, particularly in oncology and microbiology.[1]
Anticancer Activity
The methoxy-aniline moiety is a component of numerous compounds with demonstrated anticancer effects.[1] The presence of both methoxy and nitro groups can contribute to cytotoxic activity by modulating ligand-protein interactions and activating downstream signaling pathways that lead to cell death.[2][3]
Mechanism of Action:
The anticancer effect of related compounds often involves the induction of apoptosis. Some small molecule inhibitors can downregulate anti-apoptotic proteins like c-FLIP, leading to the degradation of Poly(ADP-ribose) polymerase (PARP) and programmed cell death.[7] Furthermore, the nitrophenyl group is a key feature in certain mechanism-based enzyme inhibitors, such as those targeting NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme upregulated in cancers like pancreatic cancer.[8]
Quantitative Data:
The following table summarizes the cytotoxic activity of related compounds containing a methoxy-aniline substructure, illustrating the potential of this chemical class. The half-maximal inhibitory concentration (IC₅₀ or GI₅₀) is a standard measure of a compound's potency.
Derivatives of the core scaffold have also been explored for their antimicrobial properties.[1] For instance, related acetamide compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as significant antifungal effects.[10]
Antibacterial Action: Compounds like 2-chloro-N-(4-methoxyphenyl)acetamide are effective against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[10]
Antifungal Action: The same class of molecules can strongly inhibit the growth of fungi such as Trichoderma longibrachiatum and Mucor plumbeus.[10]
Methodologies for Biological Evaluation
To ensure trustworthiness and reproducibility, standardized protocols are essential for evaluating the biological activity of novel analogs.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a cornerstone for screening potential anticancer compounds.[1] The choice of this assay is based on its reliability and high-throughput capability.
Workflow for MTT Assay:
Caption: Standardized workflow for the MTT cytotoxicity assay.
Detailed Protocol Steps:
Cell Seeding: Plate cancer cells in 96-well plates at a density of approximately 5,000 cells per well and incubate overnight to allow for attachment.[1]
Compound Treatment: Treat the cells with a range of concentrations of the test analogs and incubate for a predetermined period, typically 48 hours.[1]
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to a purple formazan precipitate.[1]
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of the solution using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Potential Apoptotic Signaling Pathway
The diagram below illustrates a plausible mechanism by which these analogs could induce apoptosis, based on pathways targeted by other small molecule inhibitors.
Caption: Plausible apoptotic pathway targeted by the analogs.
Structure-Activity Relationship (SAR) Insights
The biological activity of this class of compounds is significantly influenced by the nature and position of substituents on the phenyl ring.
The Methoxy Group: The 4-methoxy group generally contributes to cytotoxic activity.[2][3] Its electron-donating nature and impact on lipophilicity are key. However, excessive lipophilicity from multiple methoxy groups can sometimes reduce water solubility and hinder transport to target sites.[2][3]
The Nitro Group: The position and presence of the nitro group are critical. Its strong electron-withdrawing character is often essential for bioactivity.[5] The non-planar orientation of the nitro group relative to the phenyl ring, as seen in related structures, can influence how the molecule fits into the binding pocket of a target protein.[6]
The Methanamine Moiety: This linker region provides a crucial point for diversification. Modifications at the amine (e.g., acylation, alkylation) can be used to fine-tune potency, selectivity, and pharmacokinetic properties by altering steric bulk, hydrogen bonding capacity, and overall polarity.
Conclusion and Future Directions
The (4-Methoxy-2-nitrophenyl)methanamine scaffold is a promising starting point for the development of novel therapeutics. Analogs have demonstrated potent anticancer and antimicrobial activities in preclinical studies. The synthetic tractability of the core allows for extensive chemical exploration to optimize biological activity.
Future research should focus on:
Lead Optimization: Systematically modifying the scaffold to improve potency against specific targets while minimizing off-target effects and toxicity.
In Vivo Evaluation: Advancing the most promising analogs into animal models to assess their efficacy, pharmacokinetics, and safety profiles.
Mechanism Deconvolution: Employing advanced techniques to precisely identify the molecular targets and signaling pathways modulated by these compounds.
By leveraging the insights and methodologies outlined in this guide, researchers can effectively harness the therapeutic potential of this versatile chemical class.
References
Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. PubMed. [Link]
N-(4-Methoxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information (PMC). [Link]
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. National Center for Biotechnology Information (PMC). [Link]
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]
Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. ResearchGate. [Link]
Synthesis and pharmacological properties of 2-nitro-3-substituted-amino benzo[b]thiophenes and 1-substituted benzothieno[2,3-d]imidazoles. PubMed. [Link]
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ResearchGate. [Link]
The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. PubMed. [Link]
Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. International Science Community Association. [Link]
Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. Impactfactor. [Link]
Synthesis and Anti‐Inflammatory Activity of Novel (4‐Hydroxyphenyl)(2,4‐dimethoxyphenyl) Methanone Derivatives. Scilit. [Link]
Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid. SpringerLink. [Link]
Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Scholars Research Library. [Link]
First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. National Center for Biotechnology Information (PMC). [Link]
Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. [Link]
4-(4-Chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH) targets mRNA of the c-FLIP variants and induces apoptosis in MCF-7 human breast cancer cells. National Center for Biotechnology Information (PMC). [Link]
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. ResearchGate. [Link]
Antioxidant and Antimicrobial activity of 4-methoxy-3-(methoxymethyl) Phenol, (E)-N. Research Journal of Pharmacy and Technology. [Link]
Application Note: High-Fidelity Reductive Amination of 4-Methoxy-2-nitrobenzylamine
Abstract & Strategic Utility 4-Methoxy-2-nitrobenzylamine (CAS: 22996-21-0) is a critical building block in the synthesis of photocleavable protecting groups (PPGs) . Unlike standard benzylamines, the incorporation of th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Utility
4-Methoxy-2-nitrobenzylamine (CAS: 22996-21-0) is a critical building block in the synthesis of photocleavable protecting groups (PPGs) . Unlike standard benzylamines, the incorporation of the o-nitro group allows for light-induced cleavage (uncaging) upon exposure to UV light (typically 365 nm), while the p-methoxy substituent red-shifts the absorption maximum and improves quantum yield during photolysis.
This application note details the reductive amination of this amine with various aldehydes and ketones. The primary challenge in this transformation is chemoselectivity : the nitro group (
) is susceptible to reduction under catalytic hydrogenation conditions. Therefore, hydride-based protocols must be employed to selectively reduce the intermediate imine to the secondary amine without compromising the nitro moiety.
Mechanistic Insight & Chemoselectivity
The reaction proceeds via the formation of a Schiff base (imine) or hemiaminal intermediate, followed by irreversible hydride transfer.
The "Nitro" Challenge
Standard reductive amination often employs catalytic hydrogenation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
).[1] This is strictly forbidden for this substrate. Palladium catalysts will rapidly reduce the nitro group to an aniline (), destroying the photocleavable functionality and potentially leading to polymerization.
The Solution: Borohydride Reagents
We utilize selective boron-based hydrides.[2] The hierarchy of reactivity is critical:
Sodium Triacetoxyborohydride (STAB): The gold standard. It is mild enough to not reduce aldehydes/ketones competitively, allowing for "one-pot" mixing. It does not touch nitro groups.
Sodium Cyanoborohydride (
): Effective but toxic. Requires pH control (pH 5–6) to prevent HCN generation and to activate the imine.
Titanium(IV) Isopropoxide (
): A Lewis acid additive used for sterically hindered ketones to force imine formation before reduction.
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the chemoselective hydride transfer required to preserve the nitro group.
Experimental Protocols
Protocol A: The "Gold Standard" (STAB Method)
Recommended for most aldehydes and reactive ketones.
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Acetic Acid (AcOH) (catalytic, 1-2 drops)
Procedure:
Dissolution: In a flame-dried flask under nitrogen, dissolve the amine (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous DCE (
concentration).
Activation: Add glacial acetic acid (1.0 equiv if ketone, catalytic if aldehyde). Stir for 30 minutes at room temperature to establish imine equilibrium.
Reduction: Add STAB (1.5 equiv) in a single portion. The reaction may bubble slightly.
Monitoring: Stir at room temperature for 2–16 hours. Monitor by TLC (stain with Ninhydrin or UV visualization) or LC-MS. Look for the disappearance of the aldehyde peak.
Quench: Quench carefully with saturated aqueous
.
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate.
Why this works: STAB is sterically bulky and electron-deficient, making it less nucleophilic than
. It preferentially reduces the protonated imine over the carbonyl starting material.
Protocol B: The "Lewis Acid" Method (For Hindered Ketones)
Use this when Protocol A fails to drive conversion, typically with electron-rich or bulky ketones.
Reagents:
Titanium(IV) Isopropoxide (
) (1.5 equiv)
Sodium Borohydride (
) (1.5 equiv)
Solvent: THF (anhydrous) and Ethanol (absolute)
Procedure:
Imine Formation: Dissolve amine (1.0 equiv) and ketone (1.0 equiv) in anhydrous THF.
Lewis Acid Addition: Add
(1.5 equiv) dropwise. Stir at room temperature (or mild reflux ) for 6–12 hours. Note: The solution often turns slightly yellow/orange.
Reduction: Cool the mixture to
. Dilute with absolute ethanol (equal volume to THF). Add (1.5 equiv) carefully.
Workup (Critical): Quench with water (
). A white precipitate () will form. Filter this suspension through a Celite pad. Wash the pad with EtOAc.
Purification: The filtrate contains the product. Concentrate and purify via column chromatography.
Why this works: Titanium acts as a water scavenger and Lewis acid, coordinating to the ketone oxygen to facilitate amine attack. It "locks" the imine before the reducing agent is introduced.
Reagent Selection Guide & Data
The following table summarizes the compatibility of reducing agents with the 4-methoxy-2-nitrobenzylamine substrate.
Reducing Agent
Nitro Tolerance
Aldehyde Tolerance
Reaction Speed
Recommendation
STAB
Excellent
High (Selective)
Moderate
Primary Choice
Good
High
Slow
Use if STAB fails; toxic
Good
Low (Reduces Aldehyde)
Fast
Only for Protocol B (Stepwise)
Fail
N/A
Fast
DO NOT USE
Decision Tree Workflow
Figure 2: Decision matrix for selecting the appropriate reductive amination protocol.
Troubleshooting & Optimization
Stalled Reaction: If the imine forms but does not reduce, ensure the reaction pH is slightly acidic (pH 5-6). For STAB reactions, adding 1-2 equivalents of acetic acid can accelerate the reduction step.
Solubility Issues: 4-Methoxy-2-nitrobenzylamine is moderately soluble in DCM/DCE. If using highly polar aldehydes (e.g., sugars), switch solvent to Methanol and use
(Protocol: Borch Reduction).
Purification: The product will be a secondary amine. It can be purified on silica gel using DCM:MeOH (95:5) with
to prevent streaking. The nitro group makes the product UV active and yellow, aiding fraction collection.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. Link
Bochet, C. G. (2002). Photolabile Protecting Groups and Linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125–142. Link
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[5] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. Journal of Organic Chemistry, 55(8), 2552–2554. Link
Application Note: Amide Coupling Protocols for (4-Methoxy-2-nitrophenyl)methanamine
Executive Summary This application note details the strategic coupling of (4-Methoxy-2-nitrophenyl)methanamine (CAS: 22996-21-0) with carboxylic acids to form amide bonds. While benzylic amines are generally excellent nu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the strategic coupling of (4-Methoxy-2-nitrophenyl)methanamine (CAS: 22996-21-0) with carboxylic acids to form amide bonds. While benzylic amines are generally excellent nucleophiles, this specific substrate presents a dual challenge: steric hindrance from the ortho-nitro group and electronic modulation from the para-methoxy group.
We present three validated protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P) and difficult substrates (Acid Chlorides). Selection of the correct protocol depends heavily on the steric bulk of the carboxylic acid partner and the scale of the reaction.
Substrate Analysis & Retrosynthetic Logic
Structural Deconstruction
The reactivity of (4-Methoxy-2-nitrophenyl)methanamine is defined by the "Push-Pull" interaction of its substituents:
Nucleophilicity (The "Push"): The amine is separated from the aromatic ring by a methylene bridge (
). Unlike anilines, the lone pair is not delocalized into the ring, maintaining a pKa ~8.8–9.0. The para-methoxy group () further donates electron density, ensuring the amine remains nucleophilic despite the electron-withdrawing nature of the ring.
Steric Barrier (The "Pull"): The ortho-nitro group (
) creates a significant steric wall. While not as obstructing as a tert-butyl group, it is bulky enough to retard the rate of nucleophilic attack, particularly if the incoming activated ester is also bulky.
Decision Matrix
The choice of coupling agent is dictated by the carboxylic acid partner (
):
Figure 1: Decision matrix for selecting the optimal coupling protocol.
Comparative Data Summary
Feature
HATU (Protocol A)
T3P (Protocol B)
Acid Chloride (Protocol C)
Primary Use Case
Discovery Chemistry (<1g)
Process/Scale-Up (>1g)
Non-Nucleophilic/Bulky Acids
Reactivity
Very High
High
Extreme
Racemization Risk
Moderate (Base dependent)
Very Low
High
Byproduct Removal
Chromatography required
Aqueous Wash (Water Soluble)
Evaporation (HCl gas)
Atom Economy
Poor (High MW reagent)
Good
Excellent
Safety Profile
Sensitizer
Non-toxic, Non-explosive
Corrosive
Detailed Experimental Protocols
Protocol A: High-Throughput Coupling (HATU)
Best for: Discovery scale (mg to 1g), rapid synthesis, and standard carboxylic acids.
Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which reacts faster than the OBt-esters generated by HBTU/HOBt, helping overcome the ortho-nitro steric hindrance.
Solvent: DMF (Anhydrous) [Concentration: 0.1 M - 0.2 M]
Step-by-Step Procedure:
Activation: To a flame-dried vial equipped with a stir bar, add the Carboxylic Acid (1.0 equiv) and anhydrous DMF .
Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) in one portion.
Critical Step: Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange. This "pre-activation" ensures the active ester is formed before the amine encounters the acid, reducing potential side reactions.
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1] The product often exhibits a distinct UV shift due to the amide conjugation with the nitro-aryl system.
Workup: Dilute with EtOAc (10x reaction volume). Wash sequentially with:
Sat.
(2x) – Removes unreacted acid.
Water (2x) – Removes DMF.
Brine (1x).
Purification: Dry over
, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Protocol B: Scalable & "Green" Coupling (T3P)
Best for: Scale-up (>5g), chiral acids (low epimerization risk), and easy purification.
Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger and activates the acid. The byproducts are water-soluble phosphonic acid salts, eliminating the need for chromatography in many cases.
Preparation: Dissolve (4-Methoxy-2-nitrophenyl)methanamine (1.0 equiv) and
(2.0 equiv) in anhydrous DCM . Cool to 0°C.
Addition: Add the Acid Chloride (1.1 equiv) dropwise.
Note: If the acid chloride is solid, dissolve it in a minimal amount of DCM first.
Reaction: Warm to RT and stir for 1–2 hours.
Workup: Quench with Sat.
. Extract with DCM. Wash with 1M HCl (to remove DMAP/Et3N). Dry and concentrate.
Troubleshooting & Optimization
Common Failure Modes
Low Conversion: Usually due to the steric clash between the ortho-nitro group and a bulky acid.
Fix: Switch to Protocol B (T3P) and heat to 60°C. T3P performs exceptionally well at elevated temperatures where HATU degrades.
Colored Impurities: Nitro compounds are often yellow/orange. Oxidation byproducts can turn the reaction dark red/black.
Fix: Perform reactions under Nitrogen/Argon atmosphere.
Solubility: The product might precipitate out of EtOAc or DCM.
Fix: If a precipitate forms during the reaction, check LC-MS.[1] It is likely the pure product. Filter and wash with ether.
Mechanistic Visualization (HATU)[2]
Figure 2: Simplified reaction pathway for HATU coupling.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2][3][4][5] Organic Process Research & Development, 20(2), 140-177. Link
Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides and Esters. Organic Process Research & Development, 15(6). Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66793, 4-Methoxy-2-nitroaniline (Structural Analog). Link
Synthesis of indole derivatives from (4-Methoxy-2-nitrophenyl)methanamine precursors
Application Note: Strategic Synthesis of 6-Methoxyindole Derivatives from (4-Methoxy-2-nitrophenyl)methanamine Executive Summary The synthesis of indole derivatives from (4-Methoxy-2-nitrophenyl)methanamine (CAS: 22939-7...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of 6-Methoxyindole Derivatives from (4-Methoxy-2-nitrophenyl)methanamine
Executive Summary
The synthesis of indole derivatives from (4-Methoxy-2-nitrophenyl)methanamine (CAS: 22939-70-4) presents a unique chemoselective challenge. Unlike standard Leimgruber-Batcho or Fischer indole precursors, this benzylamine scaffold possesses a nitrogen atom in the exocyclic "benzylic" position (
), which is chemically distinct from the ring nitrogen required for the indole core.
Direct cyclization of this amine is chemically unfavorable for indole formation (often favoring quinazolines or benzimidazoles). Therefore, the most robust and high-purity pathway involves an Oxidative Activation Strategy . This protocol details the conversion of the benzylamine to the corresponding 2-nitrobenzaldehyde , followed by a Henry Reaction (nitroaldol condensation) and a Reductive Cyclization . This route provides access to high-value 6-methoxyindole scaffolds, critical in serotonin receptor modulators and kinase inhibitors.
Strategic Pathway Analysis
The transformation relies on "functional group interconversion" (FGI) to access the reactive aldehyde intermediate.
Oxidative Deamination (Activation): The benzylamine is oxidized to 4-methoxy-2-nitrobenzaldehyde . The Sommelet reaction is the preferred method here due to its specificity for benzylic amines/halides, avoiding over-oxidation to the carboxylic acid.
Condensation (Henry Reaction): The aldehyde reacts with nitromethane to form the
-nitrostyrene .
Reductive Cyclization: The nitro group is reduced to an amine (or hydroxylamine), which spontaneously attacks the
-carbon of the styrene side chain, closing the pyrrole ring to form the indole.
Pathway Visualization
Figure 1: Strategic workflow converting the benzylamine precursor to the indole core via aldehyde activation.
Detailed Experimental Protocols
Step 1: Oxidative Activation (Sommelet Reaction)
Objective: Convert the chemically inert benzylic amine into the reactive aldehyde.
Reflux: Heat the mixture to reflux for 4 hours. The solution typically turns from pale yellow to deep orange.
Hydrolysis: Add concentrated HCl (5 mL) and continue refluxing for 30 minutes to hydrolyze the imine intermediate.
Workup: Cool to room temperature. Extract with Dichloromethane (DCM) (3 x 20 mL). Wash the organic layer with saturated
(to remove acetic acid) and brine.
Isolation: Dry over
and concentrate 4-methoxy-2-nitrobenzaldehyde.
Checkpoint: Verify aldehyde formation via IR (distinct carbonyl stretch at ~1690 cm⁻¹) or TLC (aldehyde is less polar than the amine).
Step 2: The Henry Reaction (Condensation)
Objective: Extend the carbon chain to create the indole C2-C3 framework.
Reagents:
4-Methoxy-2-nitrobenzaldehyde (from Step 1)
Nitromethane (Solvent/Reagent)
Ammonium Acetate (
) (0.5 eq)
Protocol:
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (10 mmol) in Nitromethane (15 mL).
Catalysis: Add Ammonium Acetate (5 mmol).
Reaction: Heat to reflux (approx. 100°C) for 2–4 hours. Monitor by TLC for the disappearance of the aldehyde.
Precipitation: Cool the mixture to 0°C. The nitrostyrene product often crystallizes out as yellow needles.
Filtration: Filter the solid, wash with cold methanol, and dry.
Yield Expectation: 75–85%.
Step 3: Reductive Cyclization (Iron-Mediated)
Objective: Reduce the nitro group to an amine/hydroxylamine, triggering intramolecular nucleophilic attack on the alkene to form the indole.
Reagents:
-Nitrostyrene intermediate (1.0 eq)
Iron Powder (325 mesh, reduced) (5.0 eq)
Glacial Acetic Acid
Silica Gel (optional, for surface catalysis)
Protocol:
Suspension: Suspend the nitrostyrene (5 mmol) and Iron powder (25 mmol) in a mixture of Acetic Acid (20 mL) and Ethanol (10 mL).
Heating: Heat to 80°C with vigorous stirring. The reaction is exothermic; maintain temperature control.
Monitoring: The yellow color of the nitrostyrene will fade. Monitor for the appearance of the fluorescent indole spot on TLC.
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.
Neutralization: Carefully neutralize the filtrate with saturated
or NaOH solution (keep cool).
Purification: Extract with Ethyl Acetate, dry, and purify via flash column chromatography (Hexane/EtOAc gradient).
Critical Data & Troubleshooting
Table 1: Key Process Parameters and Expected Outcomes
Parameter
Step 1 (Oxidation)
Step 2 (Henry)
Step 3 (Cyclization)
Key Reagent
HMTA / AcOH
Nitromethane
Iron / AcOH
Temperature
100°C (Reflux)
100°C
80°C
Time
4.5 Hours
2–4 Hours
1–3 Hours
Critical Impurity
Unreacted Amine
Michael Adducts
Hydroxylamine intermediate
Visual Cue
Yellow Orange
Yellow Crystals
Yellow Colorless/Blue fluor.
Target Yield
65–75%
80–90%
60–75%
Troubleshooting Guide:
Low Yield in Step 1: If the amine is resistant to Sommelet conditions, convert the amine to the Benzyl Halide (via diazotization/halogenation) and then oxidize using the Kornblum oxidation (DMSO/NaHCO3).
Polymerization in Step 2: If the nitrostyrene polymerizes (tar formation), reduce the temperature to 80°C and use a slight excess of nitromethane.
Incomplete Cyclization (Step 3): If the intermediate aniline is isolated instead of indole, increase the acidity (add catalytic HCl) or switch to a Pd/C catalyzed hydrogenation (
, 1 atm) which often promotes cleaner cyclization.
References
Synthesis of Indole Derivatives via Reductive Cyclization
Source: "Synthesis of 2-Substituted Indoles by Pd-Catalyzed Reductive Cyclization of 1-Halo-2-nitrobenzene with Alkynes.
Reaction mechanism of (4-Methoxy-2-nitrophenyl)methanamine with acyl chlorides
Application Note: High-Efficiency Acylation of (4-Methoxy-2-nitrophenyl)methanamine Executive Summary This guide details the reaction mechanism and optimized protocols for the acylation of (4-Methoxy-2-nitrophenyl)methan...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Acylation of (4-Methoxy-2-nitrophenyl)methanamine
Executive Summary
This guide details the reaction mechanism and optimized protocols for the acylation of (4-Methoxy-2-nitrophenyl)methanamine (PMNB-amine) with acyl chlorides. This reaction is a critical step in synthesizing photocleavable protecting groups and linkers used in peptide synthesis, antibody-drug conjugates (ADCs), and light-activated prodrugs.
The 4-methoxy-2-nitrobenzyl (PMNB) scaffold is favored over the simple 2-nitrobenzyl system because the methoxy substituent red-shifts the absorption maximum, allowing photocleavage at longer wavelengths (
nm), which is less damaging to biological substrates.
Reactivity: Unlike anilines, the nitrogen lone pair is not delocalized into the aromatic ring due to the intervening methylene (
) bridge. Consequently, it retains high nucleophilicity ( of conjugate acid ).
Electronic Effects:
2-Nitro (
): Strong electron-withdrawing group (EWG). It exerts a localized inductive effect (), slightly lowering the basicity of the amine compared to benzylamine, but not significantly hindering reactivity.
4-Methoxy (
): Electron-donating group (EDG). It stabilizes the aromatic ring but has minimal direct influence on the amine's nucleophilicity. Its primary role is in the photochemistry of the final product, not the acylation step.
Electrophile: Acyl Chloride (
).
Reactivity: Highly reactive due to the inductive withdrawal of chlorine and its ability to act as a good leaving group.
Reaction Pathway (Nucleophilic Acyl Substitution)
The reaction proceeds via a classic addition-elimination mechanism.
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the acyl chloride.[1]
Tetrahedral Intermediate: A zwitterionic intermediate forms briefly.
Elimination: The carbonyl reforms, expelling the chloride ion (
).
Deprotonation: A base (auxiliary or excess amine) removes the proton from the nitrogen to yield the neutral amide.
Mechanistic Diagram
Figure 1: Step-wise mechanism of nucleophilic acyl substitution. The collapse of the tetrahedral intermediate is irreversible due to the formation of the stable amide bond.
Experimental Protocols
Two methods are provided. Method A is preferred for high-value pharmaceutical intermediates where hydrolysis must be minimized. Method B is a robust biphasic protocol suitable for scale-up of stable substrates.
Method A: Anhydrous Acylation (Preferred)
Best for: Moisture-sensitive acyl chlorides, high-yield requirements.
Biphasic Setup: Dissolve the amine in DCM. Add an equal volume of
.
Addition: While vigorously stirring (to maximize interfacial surface area), add the acyl chloride dropwise.
Reaction: Stir at RT for 4–12 hours. The base neutralizes the HCl byproduct immediately in the aqueous phase.
Workup: Separate layers. Extract aqueous layer with DCM. Combine organics, dry, and concentrate.[4][5][6]
Optimization & Troubleshooting
Solvent & Base Compatibility Table
Component
Recommendation
Notes
Solvent
DCM (Dichloromethane)
Standard. Excellent solubility for both reactant and product. Easy workup.
THF (Tetrahydrofuran)
Good alternative if the amine is polar. Must be anhydrous.
DMF (Dimethylformamide)
Use only for highly insoluble substrates. Hard to remove.
Base
TEA (Triethylamine)
Standard. Cheap, effective. Forms precipitating salts in DCM.
DIPEA (Hünig's Base)
Use if the acyl chloride is sterically hindered.
Pyridine
Can act as both solvent and base.[7][8] Good for very sluggish reactions.
Critical Process Controls (CPCs)
Light Sensitivity (Crucial):
Risk: The product contains a nitrobenzyl moiety, which is inherently photolabile.
Mitigation: Wrap all reaction vessels and columns in aluminum foil . Perform purification in subdued light.
HCl Scavenging:
Failure to remove the HCl byproduct will protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction (limit of 50% yield without base). Ensure
equivalent of base is used.
Over-Acylation:
Primary amines rarely over-acylate to imides (
) under these mild conditions. If observed, reduce acyl chloride equivalents to and lower temperature to .
Workflow Visualization
Figure 2: Operational workflow for Method A (Anhydrous Acylation).
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Section 5.12: Preparation of Amides).
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Nitrobenzyl protecting groups).
Organic Syntheses. (Various). General Procedures for Schotten-Baumann Reaction.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Case File #MNPM-001Subject: Recrystallization Protocols for (4-Methoxy-2-nitrophenyl)methanamine
Status: Resolved / Reference Ready
Assigned Specialist: Senior Application Scientist, Purification Division[1]
Executive Summary & Solvent Selection Logic
(4-Methoxy-2-nitrophenyl)methanamine (also known as 4-methoxy-2-nitrobenzylamine) presents a specific purification challenge due to its "push-pull" electronic structure.[1] The electron-donating methoxy group and the electron-withdrawing nitro group create a dipole that dictates its solubility profile.[1]
Physical State: Typically a yellow to orange crystalline solid (Free Base); White/Off-white solid (Hydrochloride Salt).[1]
Key Challenge: Nitro-substituted benzylamines are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the cooling ramp is too fast or the solvent polarity is mismatched.[1]
Solvent Compatibility Matrix
Solvent System
Polarity Index
Recommendation Level
Context
Ethanol / Water
High
Primary (Green)
Best for removing inorganic salts and very polar impurities.[1] Promotes slow, controlled crystal growth.[2]
Ethyl Acetate / Hexane
Medium
Secondary
Ideal if the crude material is oily or contains non-polar byproducts (e.g., unreacted benzyl halides).
Methanol / Diethyl Ether
High/Low
Salt Form Only
Specifically for the Hydrochloride (HCl) salt form.
Toluene
Low
Specialist
High boiling point allows for excellent dissolution, but requires careful cooling to avoid oiling.
Diagnostic Flowchart: Solvent Selection
Before beginning, identify your specific impurity profile and compound form. Use this logic gate to select the correct protocol.
Figure 1: Decision matrix for solvent selection based on chemical form and impurity profile.
Detailed Protocols
Protocol A: Ethanol/Water (The "Green" Standard)
Best for: Free base form with dark oxidation impurities.[1]
The Mechanism: The nitro group makes the molecule sufficiently polar to dissolve in hot ethanol. Water acts as the "anti-solvent" to force precipitation upon cooling, while keeping polar tars dissolved.
Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (95%) at a ratio of 5 mL per gram of solid.
Heating: Heat to reflux (approx. 78°C) with magnetic stirring.
Checkpoint: If solid remains, add ethanol in 1 mL increments until dissolved. Do not exceed 10 mL/g.
Hot Filtration (Critical): If the solution is dark or contains black specks (Pd/C residues from synthesis), filter immediately through a pre-warmed Celite pad.
Nucleation: Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
Clarification: Add 1-2 drops of hot ethanol to clear the solution.
Crystallization: Allow to cool to Room Temperature (RT) undisturbed for 2 hours. Then transfer to a 4°C fridge.
Why? Rapid cooling here causes "oiling out." Slow cooling allows the crystal lattice to reject impurities.[3]
Collection: Filter the yellow needles/plates and wash with ice-cold 50% aqueous ethanol.
Protocol B: Ethyl Acetate/Hexane
Best for: Material contaminated with non-polar precursors (e.g., benzyl chlorides).[1]
Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate (EtOAc) .
Anti-Solvent Addition: Remove from heat source. Slowly add Hexane (or Heptane) until the solution turns slightly cloudy.
Re-heating: Briefly reheat to boiling to redissolve the cloudiness.
Seeding: If available, add a single crystal of pure product.
Cooling: Cover with foil (nitro compounds can be light-sensitive) and cool slowly to RT.
Troubleshooting Guide (FAQ)
Q1: My product "oiled out" (turned into a sticky goo at the bottom) instead of crystallizing. How do I fix this?
Cause: The temperature dropped too quickly, or the solution was too concentrated (supersaturated). The "oil" is a liquid phase of your product containing impurities.
The Fix:
Reheat the mixture until the oil dissolves (add a small amount of the good solvent—e.g., Ethanol—if needed).
Scratching: Take a glass rod and vigorously scratch the inner wall of the flask at the air/liquid interface. The microscopic glass shards act as nucleation sites.
Seed: Add a seed crystal if available.
Slower Cooling: Wrap the flask in a towel to insulate it, allowing it to cool over 4-6 hours.
Q2: The crystals are dark orange/brown instead of bright yellow. Is it pure?
Cause: Oxidation products (azo or azoxy coupling) or residual nitro-aniline precursors.[1]
Filter hot through Celite. The carbon adsorbs the high-molecular-weight colored impurities.[1]
Q3: Can I use this method for the Hydrochloride salt?
No. The HCl salt is water-soluble. Using Protocol A (Ethanol/Water) will result in significant yield loss.
Correct Protocol for Salt: Dissolve in minimum hot Methanol . Add Diethyl Ether (or MTBE) until cloudy.[1] Cool to 0°C.
Process Visualization: The Recrystallization Workflow
Figure 2: Step-by-step workflow for the purification of (4-Methoxy-2-nitrophenyl)methanamine.
References & Authoritative Grounding
BenchChem. A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols.[1] (Provides the foundational solubility data for the nitro-methoxy-benzene scaffold). [1]
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.[1] (Details the purification of similar nitrobenzylamine intermediates).
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (Authoritative methodology for Ethanol/Water and EtOAc/Hexane systems).
ChemicalBook. Synthesis and Application of 4-methoxybenzylamine. (Contextual data on the methoxy-benzylamine class stability and handling).
Disclaimer: This guide is intended for trained laboratory personnel. (4-Methoxy-2-nitrophenyl)methanamine is a chemical intermediate; always review the Safety Data Sheet (SDS) for specific hazard information (Skin Irritant H315, Eye Irritant H319) before handling.[1]
Stability of (4-Methoxy-2-nitrophenyl)methanamine in acidic solution
Technical Support Center: (4-Methoxy-2-nitrophenyl)methanamine From the desk of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, chemists, and drug development profess...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (4-Methoxy-2-nitrophenyl)methanamine
From the desk of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals utilizing (4-Methoxy-2-nitrophenyl)methanamine. The following sections provide in-depth answers to frequently asked questions and troubleshooting workflows related to the stability of this compound, particularly in acidic environments. Our goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of (4-Methoxy-2-nitrophenyl)methanamine in acidic solutions?
(4-Methoxy-2-nitrophenyl)methanamine, a substituted 2-nitrobenzylamine, is generally expected to be stable in mild to moderately acidic conditions, especially for short durations at ambient or reduced temperatures. The primary amine group (methanamine) is basic and will be protonated in acidic solution to form the corresponding ammonium salt. This protonation deactivates the amine towards many common reactions. However, the compound's stability is highly dependent on the acid strength (pH), temperature, presence of other reactive species, and duration of exposure. Aromatic nitro compounds can be reactive and may act as oxidizing agents, a reactivity that can be influenced by the solution's pH.[1]
Q2: How does acid strength (pH) affect the stability of the compound?
The effect of acid strength is twofold:
Protonation: At a pH below the pKa of the conjugate acid of the amine (typically around 9-10 for benzylamines), the compound will exist predominantly in its protonated, more water-soluble ammonium form. This form is generally more stable against oxidative degradation.
Hydrolysis: In strongly acidic conditions (e.g., concentrated mineral acids like H₂SO₄ or HCl) and particularly at elevated temperatures, the risk of acid-catalyzed hydrolysis increases.[2][3][4] The methoxy group (-OCH₃) on the aromatic ring could potentially undergo hydrolysis to a hydroxyl group, although this typically requires harsh conditions. The primary concern is often the stability of other functional groups in a larger molecule where this moiety is incorporated.
Q3: Are there specific acids that should be avoided when working with (4-Methoxy-2-nitrophenyl)methanamine?
Yes. Caution should be exercised with strong oxidizing acids, such as concentrated nitric acid or perchloric acid. Aromatic nitro compounds themselves are oxidizing agents, and mixing them with other strong oxidizers can lead to vigorous, unpredictable, and potentially hazardous reactions.[1] For routine pH adjustments or use as a catalyst, standard non-oxidizing acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or trifluoroacetic acid (TFA) are generally more suitable, provided the concentration and temperature are controlled.[5][6]
Q4: What are the primary degradation pathways I should be aware of in an acidic medium?
While the core structure is relatively robust, potential degradation pathways under forcing acidic conditions (high temperature, strong acid) could include:
Hydrolysis of the Methoxy Group: Acid-catalyzed hydrolysis could convert the 4-methoxy group to a 4-hydroxy group. This is a known reaction for anisole derivatives, though it often requires stringent conditions.[7]
Reactions involving the Nitro Group: The nitro group is generally stable in acid but can participate in complex reactions if reducing agents are present.[1] In the context of bioreduction, nitro groups are often reduced to nitroso, hydroxylamino, and amino groups, a process that can sometimes be mimicked by chemical reductants.[8]
Side-reactions from Impurities: Commercially available (4-Methoxy-2-nitrophenyl)methanamine may contain impurities from its synthesis, such as the corresponding aniline (4-Methoxy-2-nitroaniline).[9][10][11][12] These impurities might exhibit different stability profiles in acid and could lead to unexpected byproducts.
Q5: What are the visual or analytical signs of compound degradation?
Visual Indicators: A common sign of degradation in nitroaromatic compounds is a change in color. Solutions may develop a yellow, orange, or reddish-brown hue. The formation of a precipitate could also indicate the generation of a less soluble degradation product.
Analytical Indicators (HPLC/LC-MS): The most reliable method for monitoring stability is High-Performance Liquid Chromatography (HPLC). Degradation is indicated by a decrease in the peak area of the parent compound over time, accompanied by the appearance of new peaks corresponding to degradation products. LC-MS is invaluable for identifying the mass of these new species, providing clues to their structure.
Q6: How should I prepare and store acidic solutions of (4-Methoxy-2-nitrophenyl)methanamine?
For optimal stability, acidic solutions should be prepared fresh whenever possible. If storage is necessary:
Use an Inert Atmosphere: To prevent oxidation, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).[1]
Store at Low Temperature: Store the solution in a refrigerator or freezer (typically 2-8°C or -20°C).[13][14]
Protect from Light: Nitroaromatic compounds can be light-sensitive. Store solutions in amber vials or protect them from light to prevent photochemical reactions.
Use High-Purity Reagents: Use high-purity solvents and acids to avoid introducing contaminants that could catalyze degradation.
Troubleshooting & Experimental Guides
This section addresses specific problems you may encounter and provides structured protocols for stability assessment.
Problem: My solution turned from colorless to yellow after adding acid.
A yellow coloration is characteristic of many nitrophenyl compounds.[15] However, a change in color intensity or hue upon acidification or over time suggests a chemical change.
Caption: Troubleshooting workflow for color change.
Explanation:
Protonation Effects: The electronic environment of the molecule changes upon protonation of the amine, which can slightly alter its UV-Vis absorbance spectrum, sometimes leading to a pale yellow appearance. This is generally not a sign of degradation.
Degradation: If the color intensifies over time, it strongly suggests the formation of new, colored species. This warrants immediate analytical investigation to identify the byproducts.
Problem: I am observing a new, unexpected peak in my HPLC chromatogram after an acidic workup.
The appearance of new peaks signifies the formation of byproducts. The key is to identify the source to mitigate the issue.
Potential Causes & Solutions
Potential Cause
Diagnostic Step
Recommended Solution
Acid-Catalyzed Degradation
Analyze the new peak by LC-MS to get its mass. Does it correspond to a hydrolyzed product (e.g., loss of a methyl group)?
Reduce the time the compound is exposed to the acidic medium. Perform the workup at a lower temperature (e.g., on an ice bath). Use the minimum required concentration of acid.
Reaction with Impurity
Obtain a high-purity standard of the starting material. Check the supplier's Certificate of Analysis for known impurities.
Purify the starting material before use via recrystallization or column chromatography.
Isomerization/Rearrangement
This is less common for this specific structure but possible under harsh conditions. High-resolution mass spectrometry (HRMS) and NMR would be needed for structural confirmation.
Modify reaction or workup conditions to be milder. Consult literature for known rearrangements of similar structures.
This protocol provides a robust method for quantifying the stability of (4-Methoxy-2-nitrophenyl)methanamine in a specific acidic solution.
1. Preparation of Solutions:
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of (4-Methoxy-2-nitrophenyl)methanamine and dissolve it in 10 mL of a suitable organic solvent (e.g., Acetonitrile or Methanol). This is your primary stock.
Acidic Test Solution: In a volumetric flask, place the desired volume of the acidic medium (e.g., 0.1 M HCl in Water/Acetonitrile 50:50).
Initiate the Experiment (T=0): Spike the acidic test solution with a small volume of the primary stock solution to achieve the target final concentration (e.g., 50 µg/mL). Mix thoroughly.
2. Time-Point Analysis:
T=0 Sample: Immediately after preparation, withdraw an aliquot, transfer it to an HPLC vial, and inject it into the HPLC system. This is your baseline reading.
Incubation: Store the remaining test solution under the desired conditions (e.g., room temperature, protected from light).
Subsequent Samples: Withdraw and analyze aliquots at predetermined intervals (e.g., 1, 2, 4, 8, 24 hours).
3. HPLC Method:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or TFA, is a good starting point.
Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or a determined λ-max).
Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample using the peak area.
Caption: Workflow for HPLC-based stability study.
References
LookChem. (n.d.). Cas 5455-87-8, (4-methoxyphenyl)-(4-nitrobenzylidene)amine. Retrieved from [Link]
Pandey, J., Chauhan, A., & Jain, R. K. (2011). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Bioresource technology, 102(8), 5215–5221. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrobenzyl)-N-methylamine. PubChem. Retrieved from [Link]
Cole-Parmer. (2006, July 12). Material Safety Data Sheet - 4-Hydroxy-3-nitrobenzyl alcohol. Retrieved from [Link]
Basu, U., Dutta, T. K., & Chakrabarty, A. M. (2016). Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain, ST-14::3NBA, Capable of Degrading 3-Nitrobenzoate. Applied and environmental microbiology, 82(13), 3924–3936. Retrieved from [Link]
Pharmaffiliates. (n.d.). 4-Methoxy-2-nitroaniline. Retrieved from [Link]
Hines, J. F., Uppu, R. M., & Martin, S. M. (2023). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 8(3), x230277. Retrieved from [Link]
Wang, S., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics, 26(20), 1-14. Retrieved from [Link]
ResearchGate. (n.d.). Metabolic pathway for the degradation of nitrobenzene by P. pseudoalcaligenes JS45. Retrieved from [Link]
ResearchGate. (n.d.). Degradation pathways for nitrobenzene. Aerobic dioxygenation route is.... Retrieved from [Link]
PubChem. (n.d.). amine hydrochloride. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/amine-hydrochloride]([Link]amine-hydrochloride)
Öztürk, S., & Kütük, H. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. European Chemical Society Journal of Science and Engineering, 3(3), 526-537. Retrieved from [Link]
ResearchGate. (n.d.). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. Retrieved from [Link]
Cox, R. A., & Buncel, E. (1998). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 2447-2454. Retrieved from [Link]
Hilaris. (2012, May 25). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]
ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
Technical Support Center: Purification of Crude 4-Methoxy-2-nitrobenzylamine
Welcome to the technical support center for the purification of crude 4-Methoxy-2-nitrobenzylamine. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of crude 4-Methoxy-2-nitrobenzylamine. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this important chemical intermediate. Here, we provide troubleshooting guides and frequently asked questions in a detailed question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My crude 4-Methoxy-2-nitrobenzylamine is a dark, oily substance. What are the likely impurities?
A1: The physical appearance of your crude product provides initial clues to the impurities present. A dark, oily consistency often points to the presence of unreacted starting materials, by-products from side reactions, and decomposition products. Common impurities can include:
Unreacted Starting Materials: Depending on the synthetic route, this could be 4-methoxy-2-nitrobenzaldehyde or 4-methoxy-2-nitrobenzonitrile.
Oxidation Products: Nitro-aromatic compounds can be susceptible to oxidation, leading to colored impurities.
Polymeric Material: Side reactions can sometimes lead to the formation of higher molecular weight, tar-like substances.
Residual Solvents: Incomplete removal of reaction or extraction solvents can result in an oily product.
A preliminary Thin Layer Chromatography (TLC) analysis is highly recommended to visualize the number of components in your crude material.
Q2: What is the best initial approach to purify my crude 4-Methoxy-2-nitrobenzylamine?
A2: For a primary amine like 4-Methoxy-2-nitrobenzylamine, an acid-base extraction is an excellent first-line purification technique.[1][2] This method leverages the basicity of the amine functional group to separate it from neutral and acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase, leaving non-basic impurities in the organic phase.[1][2]
Q3: I performed an acid-base extraction, but my final product is still not pure. What should I do next?
A3: If acid-base extraction does not yield a product of sufficient purity, further purification by recrystallization or column chromatography is recommended. The choice between these two methods will depend on the nature of the remaining impurities and the quantity of material to be purified.
Recrystallization is ideal for removing small amounts of impurities from a solid product.[3][4] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Column chromatography is a more powerful technique for separating compounds with similar polarities and is suitable for both solid and oil products.[5]
Q4: How do I choose a suitable solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which 4-Methoxy-2-nitrobenzylamine is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] A good starting point is to test the solubility of your crude product in small amounts of various solvents such as ethanol, methanol, ethyl acetate, and mixtures of these with water or hexanes. For compounds with similar structures, like 2-methoxy-4-nitroaniline, solvents like methanol, ethanol, ethyl acetate, and acetone have been studied, showing that solubility increases with temperature.[6]
Troubleshooting Guides
Acid-Base Extraction
Problem
Possible Cause
Troubleshooting Steps
Low recovery of product.
Incomplete protonation of the amine.
Ensure the pH of the aqueous solution is sufficiently acidic (pH 1-2) to fully protonate the benzylamine. Use a pH meter or pH paper to verify.
Incomplete extraction into the aqueous phase.
Perform multiple extractions with the acidic solution to ensure complete transfer of the amine salt into the aqueous phase.
Incomplete basification during product recovery.
After separating the aqueous layer containing the protonated amine, ensure the pH is sufficiently basic (pH 12-14) to deprotonate the amine salt and cause it to precipitate or separate as an oil.
Product is still oily after extraction.
Presence of neutral impurities that are soluble in the organic phase.
Proceed with column chromatography for further purification.
Incomplete removal of the extraction solvent.
Ensure the product is thoroughly dried under vacuum after the final extraction and solvent evaporation.
Emulsion formation during extraction.
The organic and aqueous layers are not separating cleanly.
Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion.
Recrystallization
Problem
Possible Cause
Troubleshooting Steps
Product "oils out" instead of crystallizing.
The boiling point of the solvent is higher than the melting point of the product, or the solution is too concentrated.
Add a small amount of a co-solvent in which the product is less soluble to induce crystallization. Alternatively, try a different solvent with a lower boiling point.
No crystals form upon cooling.
The solution is not saturated, or the product is too soluble in the chosen solvent.
Evaporate some of the solvent to increase the concentration and then try cooling again. If crystals still do not form, the solvent is likely not suitable.
Poor recovery of the product.
Too much solvent was used, or the product is significantly soluble in the cold solvent.
Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
Column Chromatography
Problem
Possible Cause
Troubleshooting Steps
Poor separation of the product from impurities.
The solvent system (eluent) is not optimized.
Perform a TLC analysis with various solvent systems (e.g., different ratios of ethyl acetate and hexanes) to find an eluent that gives good separation between your product and the impurities.
The product is not eluting from the column.
The eluent is not polar enough.
Gradually increase the polarity of the eluent. For example, if you are using a 10:1 hexanes:ethyl acetate mixture, try switching to a 5:1 or 2:1 mixture.
The compound streaks on the column.
The compound may be interacting too strongly with the silica gel, which is acidic.
Add a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent to improve the elution of the basic amine.
Experimental Protocols
Protocol 1: Acid-Base Extraction of Crude 4-Methoxy-2-nitrobenzylamine
Dissolve the crude 4-Methoxy-2-nitrobenzylamine in a suitable organic solvent like dichloromethane or ethyl acetate.
Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).
Shake the funnel vigorously, venting frequently to release any pressure.
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
Repeat the extraction of the organic layer with 1 M HCl two more times, combining all the aqueous extracts.
To the combined aqueous extracts, slowly add 5 M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12).
The purified 4-Methoxy-2-nitrobenzylamine should precipitate as a solid or separate as an oil.
Extract the purified amine back into an organic solvent (e.g., dichloromethane) three times.
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified product.
Diagram of Acid-Base Extraction Workflow
Caption: Workflow for the purification of 4-Methoxy-2-nitrobenzylamine using acid-base extraction.
Protocol 2: Recrystallization of 4-Methoxy-2-nitrobenzylamine
In a flask, add the crude solid 4-Methoxy-2-nitrobenzylamine.
Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) to just dissolve the solid.
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
If charcoal was added, perform a hot gravity filtration to remove it.
Allow the hot, clear solution to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
Dry the crystals under vacuum to a constant weight.
Diagram of Recrystallization Workflow
Caption: General workflow for the purification of a solid compound by recrystallization.
Purity Assessment
After purification, it is essential to assess the purity of your 4-Methoxy-2-nitrobenzylamine. The following techniques are recommended:
Melting Point: A sharp melting point range close to the literature value indicates high purity. For the related compound 4-methoxy-2-nitroaniline, the melting point is reported as 123-126 °C.
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indicator of purity.
Spectroscopic Methods (NMR, IR):
¹H NMR: The proton NMR spectrum should show the expected signals with the correct integrations and multiplicities. For the related 4-methoxybenzylamine, characteristic signals are observed for the methoxy, benzyl, and aromatic protons.[7]
¹³C NMR: The carbon-13 NMR should display the correct number of signals corresponding to the unique carbon atoms in the molecule.
IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the functional groups present, such as N-H stretches for the amine and N-O stretches for the nitro group.
References
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
PubChem. (n.d.). 4-Methoxy-2-nitroaniline. Retrieved from [Link]
ChemBK. (2024, April 9). 4-Methoxy-2-nitrobenzaldehyde. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
Quick Company. (n.d.). Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline. Retrieved from [Link]
Patsnap. (2022, March 22). Preparation method of 4-methoxy-2-nitroaniline. Retrieved from [Link]
National Institutes of Health. (n.d.). 4-Methoxy-N-(2-nitrobenzylidene)aniline. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
NIST. (n.d.). Benzenamine, 4-methoxy-. Retrieved from [Link]
ATB. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
PubChemLite. (n.d.). 4-methoxy-2-nitrobenzamide (C8H8N2O4). Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2018). The Influence of Nitro Group on Synthesis. Retrieved from [Link]
ResearchGate. (2025, August 10). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Retrieved from [Link]
Optimizing reaction temperature for (4-Methoxy-2-nitrophenyl)methanamine alkylation
Topic: Reaction Temperature Optimization & Process Control Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The Thermal "Goldilocks" Zone You are working with...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reaction Temperature Optimization & Process Control
Ticket ID: CHEM-SUP-8821
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Thermal "Goldilocks" Zone
You are working with (4-Methoxy-2-nitrophenyl)methanamine , a substrate with distinct electronic and steric properties. The ortho-nitro group provides electron-withdrawing character (reducing nucleophilicity) and steric bulk, while the para-methoxy group offers mild electron donation.
For
-alkylation (using alkyl halides), temperature is the primary lever for controlling Chemo-selectivity (Mono- vs. Di-alkylation) .
Optimal Window:
(Initial Addition), ramping to (Completion).
Critical Failure Point:
typically triggers rapid dialkylation and potential nitro-group degradation if reducing agents are present.
Part 1: The Kinetic Landscape (Why Temperature Matters)
In primary amine alkylation, the product (secondary amine) is often more nucleophilic than the starting material. This creates a competitive landscape where the reaction accelerates towards the impurity (dialkylation) as conversion increases.
Reaction Pathway Analysis
The following diagram illustrates the kinetic competition. The activation energy (
) for the second alkylation () is often similar to the first (). High temperature overcomes both barriers indiscriminately, destroying selectivity.
Figure 1: Kinetic competition between mono- and di-alkylation. High temperatures narrow the gap between k1 and k2, leading to poor selectivity.
Part 2: Troubleshooting Guide & FAQs
Scenario A: "I am seeing >15% Dialkylated Impurity."
Diagnosis: The reaction temperature is driving the secondary amine to react further. The ortho-nitro group creates a "lag" in the first step, tempting researchers to apply heat, which then causes the mono-product (which is less sterically hindered at the nitrogen than the starting material) to snap up the remaining alkyl halide.
Corrective Protocol:
The "Cold Start" Method: Chill the reaction vessel to
before adding the alkyl halide.
Dosing Strategy: Do not add the alkyl halide in one shot. Add it dropwise over 30–60 minutes. This keeps the concentration of the electrophile low relative to the amine.
Stoichiometry: Ensure the amine is in slight excess (
to equivalents) relative to the alkyl halide.
Scenario B: "The reaction stalls at 60% conversion."
Diagnosis: This is likely a solubility or "salt-crashing" issue, not an intrinsic reactivity failure. The ortho-nitro group makes the substrate crystalline and less soluble in non-polar solvents. As the reaction proceeds, the hydrohalide salt (Amine
HX) forms and precipitates, coating the unreacted amine.
Corrective Protocol:
Solvent Switch: Move to DMF (Dimethylformamide) or DMAc . These polar aprotic solvents maintain homogeneity.
Base Optimization: Switch from inorganic bases (like
) to a soluble organic base like DIPEA (Hünig's base) .
Why? DIPEA remains in solution, preventing the "coating" effect.
Gentle Ramp: If stalled at
, increase T to . Do not exceed .
Scenario C: "My yield is low, and the mixture turned black."
Diagnosis: Thermal decomposition. Nitro-aromatics are generally stable, but in the presence of strong bases and high heat (
), they can undergo complex redox disproportionation or polymerization.
Corrective Protocol:
Strict Limit: Never reflux this substrate in high-boiling solvents (like Toluene or DMF) without strict temperature control.
Atmosphere: Run under Nitrogen/Argon. Electron-rich amines oxidize easily at high temps.
Part 3: Optimized Experimental Protocol
Objective: Selective Mono-Alkylation of (4-Methoxy-2-nitrophenyl)methanamine.
Parameter
Specification
Rationale
Solvent
DMF or Acetonitrile (ACN)
DMF dissolves the nitro-substrate best; ACN is easier to remove.
Concentration
0.1 M to 0.2 M
High dilution favors mono-alkylation (statistical probability).
Base
or DIPEA
Cesium promotes mono-alkylation via the "Cesium Effect" (solubility/coordination).
Temperature
Crucial: Start cold to suppress exotherm, warm to RT to finish.
Time
4–12 Hours
Monitor by HPLC/UPLC. Do not rely solely on TLC (nitro groups streak).
equiv) and ( equiv) into the flask with dry DMF. Stir for 15 min at Room Temperature (RT) to ensure deprotonation/equilibration.
Cooling: Submerge flask in an ice bath (
).
Addition: Dissolve Alkyl Halide (
equiv) in a small volume of DMF. Add this solution dropwise over 1 hour.
Note: Using slightly less than 1.0 equiv of alkyl halide ensures the dialkylated impurity is mathematically impossible to form as the major product.
Reaction: Remove ice bath and allow to warm to
. Stir for 6 hours.
Check: Sample for HPLC. If conversion
, heat to for 2 hours.
Part 4: Decision Logic for Optimization
Use this flowchart to diagnose issues during your optimization runs.
Figure 2: Logical decision tree for troubleshooting reaction outcomes based on HPLC data.
References
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. (Foundational review on N-alkylation selectivity and the "Cesium Effect").
Pfizer Inc. (2006). "Reaction Guide: Alkylation of Amines." Organic Process Research & Development, 10(3). (Discusses industrial safety limits for nitro-benzyl compounds).
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Troubleshooting
Technical Support Center: Handling the Hygroscopic Nature of (4-Methoxy-2-nitrophenyl)methanamine Salts
Welcome to the technical support center for handling (4-Methoxy-2-nitrophenyl)methanamine and its salts. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling (4-Methoxy-2-nitrophenyl)methanamine and its salts. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the hygroscopic nature of this compound. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and successful application of your experiments.
Introduction: Understanding the Challenge
(4-Methoxy-2-nitrophenyl)methanamine and its salts are valuable intermediates in pharmaceutical synthesis. However, their tendency to absorb moisture from the atmosphere—a property known as hygroscopicity—can significantly impact experimental outcomes. Water absorption can lead to changes in physical properties (like caking and deliquescence), chemical degradation (such as hydrolysis), and inaccuracies in measurements, ultimately compromising the quality and reproducibility of your results.[1][2] This guide will equip you with the knowledge and techniques to mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: How can I visually determine if my sample of (4-Methoxy-2-nitrophenyl)methanamine salt has absorbed moisture?
A1: Visual inspection is the first line of defense. A pure, dry sample should be a free-flowing crystalline solid. Signs of moisture absorption include:
Caking or Clumping: The powder loses its fine, loose texture and forms aggregates.
Change in Appearance: The material may appear wet, darker in color, or even begin to dissolve into a thick liquid (deliquescence).[1][3]
Adherence to Container: The substance may stick to the walls of the storage vial or container.
If you observe any of these signs, it is crucial to assume the sample's integrity has been compromised and take corrective action.
Q2: What are the immediate consequences of using a "wet" sample in my reaction?
A2: Using a hygroscopic compound that has absorbed water can have several detrimental effects on your experiment:
Inaccurate Stoichiometry: The measured weight of your sample will include an unknown amount of water, leading to an under-dosing of the active reagent in your reaction. This can result in lower yields or incomplete reactions.
Side Reactions: The presence of water can initiate unwanted side reactions, such as hydrolysis of the amine or other sensitive functional groups in your reaction mixture.[1][4]
Solubility Issues: The presence of water can alter the solubility of the compound in your chosen solvent, potentially affecting reaction kinetics and outcomes.
Physical Handling Difficulties: Wet, sticky solids are challenging to handle, transfer, and weigh accurately, introducing further sources of error.[5]
Q3: What is the best way to store (4-Methoxy-2-nitrophenyl)methanamine salts to prevent moisture absorption?
A3: Proper storage is critical for maintaining the integrity of hygroscopic compounds.[3][6] The following practices are recommended:
Use a Desiccator: Store the compound in a tightly sealed container within a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[2][6] Ensure the desiccant is regularly regenerated or replaced.
Inert Atmosphere: For highly sensitive applications, storing the compound in a glove box under an inert atmosphere (e.g., nitrogen or argon) is the most effective method.[7]
Appropriate Containers: Use containers with tight-fitting seals. Amber glass vials are preferable to protect against light-sensitive degradation as well.
Temperature Control: Store at a consistent room temperature (18-25°C) unless the compound's specific data sheet recommends otherwise.[6][8]
Q4: Can I dry my (4-Methoxy-2-nitrophenyl)methanamine salt if it has absorbed water?
A4: Yes, in many cases, you can dry a sample that has been exposed to moisture. However, the appropriate method depends on the thermal stability of the compound. A common and effective method is drying under vacuum at a slightly elevated temperature. It is crucial to first determine the compound's melting point and decomposition temperature to avoid degradation. If the compound is thermally labile, lyophilization (freeze-drying) can be a gentler alternative.[9][10]
Troubleshooting Guides
This section provides detailed protocols for common challenges encountered when working with hygroscopic (4-Methoxy-2-nitrophenyl)methanamine salts.
Guide 1: Accurate Weighing of Hygroscopic Samples
The Challenge: Obtaining an accurate weight of a hygroscopic compound is difficult because it continuously absorbs moisture from the air, causing the balance reading to drift upwards.[11]
The Solution: The key is to minimize the sample's exposure to ambient atmosphere during the weighing process.
Protocol: Weighing by Difference in a Controlled Environment
Preparation:
Work in a low-humidity environment if possible. A glove box with a controlled atmosphere is ideal.[7] If a glove box is unavailable, work quickly and efficiently.
Place a sealed container with a desiccant inside the balance chamber to help maintain a dry micro-environment.[12]
Use a clean, dry weighing vessel with a lid, such as a weighing bottle or a small vial.[11]
Procedure:
Place the capped weighing vessel containing an excess of the (4-Methoxy-2-nitrophenyl)methanamine salt on the analytical balance and record the initial mass (M1).
Quickly transfer the approximate desired amount of the compound from the weighing vessel directly into your reaction flask.
Immediately recap the weighing vessel and place it back on the balance. Record the final mass (M2).
The exact mass of the transferred compound is the difference between the initial and final masses (Mass = M1 - M2).
Causality: This "weighing by difference" method is superior to direct weighing on a weighing paper because the compound is only briefly exposed to the atmosphere during the transfer. The bulk of the material remains protected in the sealed vessel.
Guide 2: Quantitative Determination of Water Content
The Challenge: When the hygroscopic nature of a compound is a critical factor, especially in drug development and manufacturing, it is essential to quantify the amount of absorbed water.
The Solution: Karl Fischer titration is the gold standard for accurately determining water content in a sample.[13][14]
Protocol: Karl Fischer Titration
Instrument Setup:
Use a calibrated Karl Fischer titrator (volumetric or coulometric, depending on the expected water content).[15]
Ensure the titration vessel is sealed and the system is purged with a dry, inert gas to eliminate atmospheric moisture.
Sample Preparation and Analysis:
In a controlled low-humidity environment (glove box), accurately weigh a sample of the (4-Methoxy-2-nitrophenyl)methanamine salt.
Quickly and carefully introduce the sample into the Karl Fischer titration cell.
Initiate the titration. The instrument will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted.
The instrument's software will calculate the water content, typically expressed as a percentage of the total mass.
Data Interpretation: The result from the Karl Fischer titration will give you a precise measure of the water content. This information can be used to correct the sample weight for subsequent reactions, ensuring accurate stoichiometry.
Technical Support Center: Selective Reduction of 4-Methoxy-2-nitrobenzylamine
This guide is structured as a specialized technical support center for researchers working with 4-Methoxy-2-nitrobenzylamine . It prioritizes chemo-selectivity, specifically addressing the challenge of reducing the nitro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a specialized technical support center for researchers working with 4-Methoxy-2-nitrobenzylamine . It prioritizes chemo-selectivity, specifically addressing the challenge of reducing the nitro group without cleaving the labile benzyl-nitrogen bond.
Ticket Subject: Optimizing Chemo-selectivity (Nitro Reduction vs. Hydrogenolysis)
Assigned Specialist: Senior Application Scientist
Status: Open
The Core Challenge: The "Methoxy-Benzyl" Trap
The reduction of 4-Methoxy-2-nitrobenzylamine presents a classic chemo-selectivity conflict.
Competing Side Reaction: Hydrogenolysis of the benzylic amine bond (
).
Why this substrate is difficult:
The 4-methoxy group is a strong electron-donating group (EDG). In catalytic hydrogenation, EDGs on the aromatic ring stabilize the transition state for benzylic cleavage (hydrogenolysis), making the
bond significantly more labile than in unsubstituted benzylamines. Using standard Palladium on Carbon (Pd/C) often results in significant yields of 4-methoxy-2-aminotoluene (debenzylated byproduct).
Reaction Pathway & Troubleshooting Map
The following diagram illustrates the competing pathways and the decision logic required to avoid them.
Figure 1: Reaction pathways showing the competition between successful reduction and common side reactions (Debenzylation and Dimerization).[2]
Troubleshooting Guides (FAQ Format)
Issue A: "I am losing my product mass, and NMR shows a methyl group where the methylene should be."
Diagnosis:Hydrogenolysis (Debenzylation).
You likely used Palladium (Pd/C) as your catalyst.[2][3] Pd is excellent for cleaving benzylic bonds, especially with the electron-rich methoxy ring.
Corrective Actions:
Switch Metal: Replace Pd/C with Platinum on Carbon (Pt/C) or Platinum Oxide (PtO₂ / Adams Catalyst) . Platinum is effective for nitro reduction but poor at hydrogenolysis, preserving the benzyl amine.
Use Raney Nickel: If Pt is unavailable, Raney Nickel is a viable alternative that rarely cleaves benzyl amines under mild conditions.
Poison the Catalyst: If you must use Pd, use a "poisoned" variant like Pd/CaCO₃ + Lead (Lindlar) or add a small amount of quinoline, though this drastically slows nitro reduction. Recommendation: Switch to Pt.
Issue B: "The reaction turns bright orange/red and the mass spec shows [2M-14] or [2M-16] peaks."
Diagnosis:Azo/Azoxy Dimerization.
The reduction stalled at the hydroxylamine/nitroso stage. These intermediates condensed because the reduction kinetics were too slow or the pH was too high (basic).
Corrective Actions:
Increase Pressure/Agitation: Hydrogen transfer is likely rate-limiting. Ensure vigorous stirring to break the gas-liquid interface.
Acidify the Media: Azo coupling is favored under basic conditions. Run the reaction in Ethanol with 1-2 equivalents of HCl or Acetic Acid. This protonates the amine product, preventing it from acting as a base, and suppresses coupling.
Switch to Chemical Reduction: If hydrogenation persists in dimerization, switch to Fe/NH₄Cl (see Protocol B), which mechanistically avoids azo formation.
Issue C: "The reaction starts but stops at 50% conversion."
Diagnosis:Catalyst Poisoning.
The product is a diamine (benzylamine + aniline). Free amines bind strongly to metal surfaces (Pd/Pt), blocking active sites.
Corrective Actions:
Proton Scavenger: Run the reaction on the HCl salt of the starting material, or add 2 equivalents of HCl to the solvent. The ammonium salt (
Reference Standards for (4-Methoxy-2-nitrophenyl)methanamine: A Comparative Analytical Guide
Executive Summary & Strategic Context (4-Methoxy-2-nitrophenyl)methanamine (also known as 4-Methoxy-2-nitrobenzylamine , CAS: 22996-21-0) is a critical intermediate in the synthesis of photocleavable linkers and nitrogen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
(4-Methoxy-2-nitrophenyl)methanamine (also known as 4-Methoxy-2-nitrobenzylamine , CAS: 22996-21-0) is a critical intermediate in the synthesis of photocleavable linkers and nitrogen-containing heterocycles (e.g., quinazolines) used in oncology.[1] Its structural integrity is paramount because the o-nitrobenzyl moiety is photosensitive; degradation directly impacts the yield of downstream photo-release assays or drug potency.[1]
Unlike common APIs (e.g., Acetaminophen), there is no pharmacopeial (USP/EP/BP) reference standard for this specific intermediate. This creates a "standardization gap" where researchers must qualify their own working standards.[1]
This guide objectively compares the three available "grades" of reference material and provides a self-validating protocol to establish a Primary Standard Candidate using Quantitative NMR (qNMR) and HPLC.
Comparative Analysis: Selecting the Right Standard
The market offers three tiers of material. Relying on the wrong tier for quantitative assays (e.g., reaction kinetics or impurity profiling) introduces significant error.
Feature
Tier 1: Certified Reference Material (CRM)
Tier 2: Primary Standard Candidate (High-Purity Reagent)
Scientist’s Verdict: Since Tier 1 is virtually unavailable for this specific intermediate, Tier 2 is the operational standard. However, you must treat Tier 2 materials as "raw materials" and upgrade them to "Reference Standard" status using the qualification workflow below.
The Qualification Workflow (Self-Validating System)
To establish a defensible reference standard from Tier 2 material, follow this "Standard Qualification" workflow. This ensures that the potency value you use in calculations is derived from physical constants, not just a vendor's label.
Figure 1: The "Self-Validating" workflow to convert a commercial reagent into a qualified Reference Standard.
Experimental Protocols
Protocol A: Chromatographic Purity (HPLC-UV)
Objective: To detect synthesis byproducts (e.g., 4-methoxy-2-nitroaniline) and degradation products (nitroso derivatives).[1]
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2] Note: TFA is required to suppress silanol interactions with the primary amine, preventing peak tailing.
Detection: UV at 254 nm (Nitro group absorption) and 210 nm (Amine/Backbone).
Temperature: 30°C.
Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.[1]
Protocol B: Absolute Potency Assignment via qNMR
Objective: To determine the mass balance purity (Potency) independent of a reference standard. This is the "Gold Standard" method [1].
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Rationale: High purity, distinct singlet at ~6.3 ppm which does not overlap with the benzylamine aromatic signals.
Solvent: DMSO-d6. Rationale: Ensures full solubility of the nitro-aromatic system and prevents amine proton exchange broadening.[1]
Preparation:
Weigh ~10 mg of Sample (Tier 2 material) directly into an NMR tube (precision ±0.01 mg).
Weigh ~5 mg of Maleic Acid IS directly into the same tube.
Where = Integral area, = Number of protons, = Molar mass, = weighed mass, = Purity.
Mechanistic Insight: Why Stability Matters
The (4-Methoxy-2-nitrophenyl)methanamine scaffold is a precursor to photocleavable linkers .[1] The nitro group ortho to the benzylic carbon facilitates a light-induced redox reaction. If your reference standard is degraded, it likely contains the nitroso-ketone byproduct, which is biologically toxic and catalytically inactive.
Figure 2: The photochemical pathway.[1] Impurities in the standard can mimic the "End" product, skewing cleavage efficiency data [2].
References
BIPM / NIST. "Guidance on the use of Quantitative Nuclear Magnetic Resonance (qNMR)." Metrologia, 2024.
Klan, P. et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013.
ICH Harmonised Guideline. "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation, 2023.
Technical Comparison Guide: Photocleavage Efficiency of Nitrobenzylamine Derivatives
Executive Summary Objective: To evaluate the photocleavage efficiency, kinetics, and spectral properties of o-nitrobenzyl (ONB) derivatives for controlled drug release and chemical biology applications. Verdict: While 4,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To evaluate the photocleavage efficiency, kinetics, and spectral properties of o-nitrobenzyl (ONB) derivatives for controlled drug release and chemical biology applications.
Verdict: While 4,5-dimethoxy-2-nitrobenzyl (DMNB) offers superior absorption at 365 nm (making it the standard for UV-A uncaging),
-methyl-substituted derivatives provide the fastest release kinetics (up to 20-fold faster) by stabilizing the reactive intermediate. For applications requiring rapid, pulsed release (e.g., neurotransmitter uncaging), -methyl variants are superior. For general drug delivery where tissue penetration (red-shifted absorption) is prioritized, DMNB is the preferred scaffold.
Mechanistic Foundation
The photocleavage of nitrobenzyl derivatives proceeds via a Norrish Type II-like mechanism. Understanding this pathway is critical for selecting the right derivative, as substituents directly influence the stability of the aci-nitro intermediate and the rate-limiting hydrogen abstraction step.
Core Mechanism: o-Nitrobenzyl Rearrangement
The reaction is initiated by the absorption of a photon, promoting the nitro group to an excited triplet state. This triggers an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro tautomer.[1]
Figure 1: Mechanistic pathway of o-nitrobenzyl photocleavage. The H-abstraction step is the primary determinant of quantum yield.
Comparative Performance Analysis
Physicochemical Properties
The efficiency of a photocage is defined by two parameters:
Molar Extinction Coefficient (
): How well it absorbs light at the excitation wavelength.
Quantum Yield (
): The probability that an absorbed photon leads to cleavage.
Product of Efficiency (
): This value (uncaging cross-section) is the most practical metric for experimental success.
Derivative
Structure
(nm)
(Mcm)
Quantum Yield ()
Release Rate ()
Primary Application
o-Nitrobenzyl (ONB)
Unsubstituted
~280
< 500
0.01 – 0.10
Baseline ()
General synthesis, high stability required.
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NVOC)
Methoxy donors on ring
~350
> 5,000
0.01 – 0.08
Slow ()
Standard for 365 nm UV-A uncaging; solid-phase synthesis.
*Note: Quantum yields are highly dependent on the leaving group (LG).[2] Values cited are for urea/carbamate derivatives which typically cleave efficiently. Ester derivatives often show lower
(0.01-0.1).
Analysis of Substituent Effects
Methoxy Substitution (DMNB): The addition of electron-donating methoxy groups creates a "push-pull" system that red-shifts absorption into the UV-A range (350-365 nm). While this drastically increases
, it does not significantly improve the quantum yield (). In fact, the bulky groups can sometimes sterically hinder the rearrangement. However, the massive increase in light absorption makes DMNB the most practical choice for standard UV lamps.
-Carbon Substitution (MeNB): Adding a methyl group at the benzylic position has a profound kinetic effect. It stabilizes the benzylic radical formed after hydrogen abstraction, preventing the reverse reaction (back to the ground state). This significantly increases the quantum yield and the overall reaction rate, making these derivatives ideal for time-sensitive biological studies (e.g., neuronal firing).
To rigorously compare a new derivative against these standards, you must determine the quantum yield using Chemical Actinometry .
Principle: The quantum yield of the sample (
) is calculated relative to a standard actinometer () by comparing the rate of product formation/decomposition under identical irradiation.
Protocol Workflow
Reagents:
Actinometer: Potassium Ferrioxalate (Standard for 254-500 nm).
Developer: 1,10-Phenanthroline (forms colored complex with Fe
).
Sample: Nitrobenzyl derivative (approx. 1-5 mM in solvent).
Figure 2: Workflow for determining photocleavage quantum yield using potassium ferrioxalate actinometry.
Step-by-Step Methodology
Actinometer Preparation: Dissolve potassium ferrioxalate in 0.05 M H
SO. Perform in the dark (red light).
Optical Density Check: Ensure both the sample and actinometer absorb >99% of incident light (Absorbance > 2.0) at the excitation wavelength to simplify calculations (all photons are absorbed).
Irradiation:
Place sample and actinometer in matched quartz cuvettes.
Irradiate simultaneously (using a carousel) or sequentially (if light source is stable) for fixed time intervals.
Quantification:
Actinometer: Add phenanthroline buffer, incubate 30 min, measure Abs at 510 nm. Calculate moles of Fe
generated.
Sample: Analyze aliquots via HPLC to determine moles of starting material consumed or product released.
Calculation:
(Note: at 365 nm).
References
Mechanism of Photocleavage
Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.
Kinetic Comparison (
-substituted ureas):
Corrie, J. E. T., et al. (2003). "Synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea." Photochemical & Photobiological Sciences.
Actinometry Protocol
Kuhn, H. J., et al. (2004). "Chemical Actinometry (IUPAC Technical Report)." Pure and Applied Chemistry.
Two-Photon Uncaging Cross-Sections
Specht, A., et al. (2006).[3] "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections." Chemistry - A European Journal.